molecular formula C22H19N3O3 B12509293 N-(3,5-dimethoxyphenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide

N-(3,5-dimethoxyphenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide

Katalognummer: B12509293
Molekulargewicht: 373.4 g/mol
InChI-Schlüssel: FDANSSXNJKXCLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,5-dimethoxyphenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole carboxamides. This compound is characterized by the presence of a pyrazole ring, a naphthalene moiety, and a dimethoxyphenyl group. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Attachment of the naphthalene moiety: This step involves the coupling of the pyrazole ring with a naphthalene derivative, often through a palladium-catalyzed cross-coupling reaction.

    Introduction of the dimethoxyphenyl group: This can be done via a nucleophilic substitution reaction where the dimethoxyphenyl group is introduced to the pyrazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of amines and reduced carboxamide derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of N-(3,5-dimethoxyphenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(3,5-dimethoxyphenyl)-1H-pyrazole-3-carboxamide: Lacks the naphthalene moiety.

    5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide: Lacks the dimethoxyphenyl group.

    N-(3,5-dimethoxyphenyl)-5-(phenyl)-1H-pyrazole-3-carboxamide: Contains a phenyl group instead of a naphthalene moiety.

Uniqueness

N-(3,5-dimethoxyphenyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide is unique due to the presence of both the naphthalene and dimethoxyphenyl groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be attributed to the specific interactions and effects these groups have on the overall molecular structure and function.

Eigenschaften

Molekularformel

C22H19N3O3

Molekulargewicht

373.4 g/mol

IUPAC-Name

N-(3,5-dimethoxyphenyl)-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H19N3O3/c1-27-16-10-15(11-17(12-16)28-2)23-22(26)21-13-20(24-25-21)19-9-5-7-14-6-3-4-8-18(14)19/h3-13H,1-2H3,(H,23,26)(H,24,25)

InChI-Schlüssel

FDANSSXNJKXCLQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1)NC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.